

Introduction: The Pyrimidine Core and Its Strategic Importance

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Compound of Interest

Compound Name: **2-Chloro-4-phenoxyypyrimidine**

Cat. No.: **B2555591**

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The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including several FDA-approved drugs.^[1] Its nitrogen atoms provide key hydrogen bonding points, and the ring system serves as a rigid and versatile anchor for presenting diverse functional groups to biological targets. Within this class, **2-Chloro-4-phenoxyypyrimidine** (CAS 18214-00-1) has emerged as a crucial intermediate.^[2] Its structure is bifunctional: the phenoxy group acts as a stable, space-filling moiety, while the strategically positioned chlorine atom at the C2 position serves as a reactive handle for subsequent chemical modifications via nucleophilic substitution.^[3] This combination makes it an ideal starting point for constructing libraries of complex molecules, particularly in the pursuit of novel kinase inhibitors.^{[4][5]}

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. The key identifiers and calculated properties for **2-Chloro-4-phenoxyypyrimidine** are summarized below.

Molecular Structure

The structure consists of a pyrimidine ring substituted with a chlorine atom at the C2 position and a phenoxy group at the C4 position.

Caption: Molecular Structure of **2-Chloro-4-phenoxyypyrimidine**.

Quantitative Data Summary

Property	Value	Source
CAS Number	18214-00-1	Angene International[2]
Molecular Formula	C ₁₀ H ₇ ClN ₂ O	Angene International[2]
Molecular Weight	220.63 g/mol	Calculated
Appearance	White to off-white solid	Typical for this class
Melting Point	Not available in literature; requires experimental determination.	-
Boiling Point	Not available in literature; requires experimental determination.	-
Solubility	Expected to be soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, DMF).	-

Core Synthesis and Mechanistic Insights

The most logical and field-proven approach to synthesizing **2-Chloro-4-phenoxypyrimidine** is via a nucleophilic aromatic substitution (S_nAr) reaction, starting from the readily available 2,4-dichloropyrimidine.[6][7]

Synthetic Workflow



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Caption: General workflow for the synthesis of **2-Chloro-4-phenoxyprymidine**.

Mechanistic Rationale: C4 vs. C2 Selectivity

In the S_NAr reaction on 2,4-dichloropyrimidine, nucleophilic attack occurs preferentially at the C4 position. This regioselectivity is a cornerstone of pyrimidine chemistry and can be explained by examining the stability of the Meisenheimer intermediate formed upon nucleophilic attack.

- **Electronic Stabilization:** When a nucleophile attacks the C4 position, the negative charge of the intermediate can be delocalized onto the adjacent N3 nitrogen atom. Attack at the C2 position allows delocalization onto both N1 and N3. However, frontier molecular orbital theory suggests the LUMO (Lowest Unoccupied Molecular Orbital) has a larger coefficient at the C4 and C6 positions compared to C2, making them more electrophilic and susceptible to attack.^[8]
- **Steric Factors:** While less dominant, the C2 position is flanked by two nitrogen atoms, which can create slightly more steric hindrance for an incoming nucleophile compared to the C4 position, which is adjacent to one nitrogen and one carbon.

This inherent reactivity difference is exploited to achieve a selective monosubstitution, yielding the desired 2-chloro-4-substituted product. The choice of a non-nucleophilic base, such as potassium carbonate or sodium hydride, is critical. Its role is solely to deprotonate the phenol, generating the more potent phenoxide nucleophile without competing in the substitution reaction itself.

Reactivity and Applications in Drug Discovery

The synthetic value of **2-Chloro-4-phenoxyprymidine** lies in the reactivity of the remaining chlorine atom at the C2 position. This position is now activated for a second S_NAr reaction, typically with an amine nucleophile. This sequential, regioselective substitution is a powerful strategy for building molecular complexity.

This scaffold is particularly prevalent in the design of Anaplastic Lymphoma Kinase (ALK) inhibitors and other kinase inhibitors.^[5] In many of these inhibitors, the 2,4-disubstituted pyrimidine core acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of

the kinase's ATP-binding pocket. The phenoxy group often occupies a hydrophobic pocket, while the substituent introduced at the C2 position can be tailored to achieve potency and selectivity for the target kinase.[9][10]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating. Each step includes the scientific rationale, enabling the researcher to troubleshoot and adapt the methodology as needed.

Protocol 1: Synthesis of 2-Chloro-4-phenoxyypyrimidine

- Objective: To synthesize **2-Chloro-4-phenoxyypyrimidine** from 2,4-dichloropyrimidine and phenol via a regioselective S_NAr reaction.
- Methodology:
 - Reagent Preparation: To a solution of phenol (1.0 eq) in a suitable aprotic polar solvent (e.g., anhydrous DMF or acetonitrile, 5-10 mL per mmol of phenol), add a non-nucleophilic base such as powdered potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
 - Rationale: The base deprotonates the weakly acidic phenol to form the highly nucleophilic phenoxide anion *in situ*. Using an aprotic polar solvent stabilizes this charged intermediate and facilitates the S_NAr mechanism.
 - Reaction Initiation: After stirring the phenoxide mixture for 20-30 minutes at 0 °C, add a solution of 2,4-dichloropyrimidine (1.05 eq) in the same solvent dropwise, maintaining the temperature at 0 °C.
 - Rationale: A slight excess of the dichloropyrimidine ensures complete consumption of the valuable phenol. A slow, cold addition helps control the exotherm of the reaction and minimizes potential side reactions.
 - Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 20-30% ethyl acetate in hexanes.

- Rationale: The reaction is typically complete at room temperature. TLC allows for the visualization of the consumption of the starting material (phenol) and the formation of the more nonpolar product.
- Workup: Once the reaction is complete, pour the mixture into ice-water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with an organic solvent like ethyl acetate (3x volumes).
 - Rationale: Quenching with water neutralizes any remaining reactive species and precipitates the organic product, which has low water solubility. Extraction is used to recover the product if it remains dissolved.
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude solid can be further purified.

Protocol 2: Purification by Column Chromatography

- Objective: To purify the crude product from unreacted starting materials and byproducts.
- Methodology:
 - Column Preparation: Prepare a silica gel slurry in a nonpolar solvent (e.g., hexanes) and pack a glass column.
 - Rationale: Silica gel is a polar stationary phase that effectively separates compounds based on polarity.
 - Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent, adsorb it onto a small amount of silica gel, and dry it. Carefully load the dried powder onto the top of the prepared column.
 - Rationale: Dry loading ensures a tight, even band of the compound at the start of the chromatography, leading to better separation.
 - Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). Collect fractions and monitor them by TLC.

- Rationale: The less polar product will elute before the more polar impurities. A gradient elution provides a good balance between resolution and speed.
- Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified **2-Chloro-4-phenoxyprymidine** as a solid.

Protocol 3: Analytical Characterization (¹H and ¹³C NMR)

- Objective: To confirm the structure and assess the purity of the final product.
- Methodology:
 - Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
 - Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).[11][12]
- Expected Spectral Features:
 - ¹H NMR:
 - A doublet at ~8.4-8.6 ppm (1H), corresponding to the proton at C6 of the pyrimidine ring.
 - A doublet at ~6.8-7.0 ppm (1H), corresponding to the proton at C5 of the pyrimidine ring.
 - A multiplet between ~7.1-7.5 ppm (5H), corresponding to the protons of the phenoxy ring.
 - ¹³C NMR:
 - Signals in the aromatic region (~115-165 ppm).
 - Key signals expected for the pyrimidine ring carbons: C2, C4, C5, and C6. The carbons attached to heteroatoms (C2-Cl, C4-O) will be significantly deshielded.
 - Signals for the phenoxy ring carbons, including the ipso-carbon attached to the ether oxygen.

Conclusion

2-Chloro-4-phenoxyprymidine is more than just a chemical intermediate; it is a strategically designed building block that leverages fundamental principles of reactivity and regioselectivity. Its robust synthesis from common starting materials and the differential reactivity of its C2 and C4 positions provide a reliable and versatile platform for the development of complex molecular architectures. For research teams engaged in kinase inhibitor programs and other areas of medicinal chemistry, mastering the synthesis and application of this scaffold is a valuable asset in the ongoing quest for novel therapeutics.

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